molecular formula C13H17NO3 B13508313 Benzyl (trans-2-hydroxycyclopentyl)carbamate

Benzyl (trans-2-hydroxycyclopentyl)carbamate

Cat. No.: B13508313
M. Wt: 235.28 g/mol
InChI Key: NPXGDPYTWXXJKU-VXGBXAGGSA-N
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Description

Benzyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical research. This particular compound features a benzyl group attached to a carbamate moiety, which is further linked to a cyclopentyl ring with a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with (1R,2R)-2-hydroxycyclopentylamine. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of benzyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of benzyl-substituted derivatives.

Scientific Research Applications

Benzyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of benzyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can occur through various pathways, including competitive, non-competitive, or uncompetitive inhibition, depending on the nature of the enzyme and the compound.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate
  • Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate

Uniqueness

Benzyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate is unique due to its specific cyclopentyl ring structure, which imparts distinct steric and electronic properties compared to its cyclohexyl and cycloheptyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

benzyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate

InChI

InChI=1S/C13H17NO3/c15-12-8-4-7-11(12)14-13(16)17-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16)/t11-,12-/m1/s1

InChI Key

NPXGDPYTWXXJKU-VXGBXAGGSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(C(C1)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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